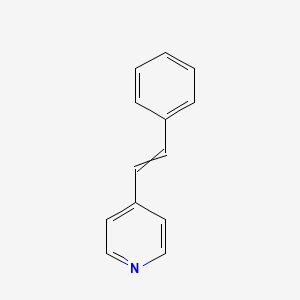

4-(2-Phenylethenyl)pyridine

Description

Properties

IUPAC Name |

4-(2-phenylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHRGPYNTXRMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046255 | |

| Record name | 4-Styrylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-31-1 | |

| Record name | 4-Styrylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Styrylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enaminophosphonium Salt-Mediated Cyclization

A regioselective method for synthesizing 4-(2-phenylethenyl)pyridine derivatives involves the reaction of enaminophosphonium salts with α,β-unsaturated aldehydes. For instance, enaminophosphonium salt 3a (prepared from N-vinylic phosphazene 1a) reacts with cinnamaldehyde (2a) in dichloromethane at 40°C to form diethyl 4-(2-phenylethenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (5a) in 66% yield (Table 1, Entry 1). This intermediate undergoes aromatization under oxidative conditions to yield the fully conjugated pyridine derivative. The reaction proceeds via a [4+2]-cyclization mechanism, where the γ-carbon of the enaminophosphonium salt attacks the carbonyl group of the aldehyde, forming a 1,2,5-oxaazaphosphorane intermediate (INT42). A subsequent nucleophilic attack by a second equivalent of the phosphonium salt completes the cyclization.

Key Reaction Conditions:

-

Solvent : Dichloromethane

-

Temperature : 40°C

-

Catalyst : None (self-sustained cyclization)

-

Oxidation Step : Aromatization using DDQ (dichlorodicyanoquinone) or MnO₂

Key Reaction Conditions:

-

Solvent : Ethanol

-

Temperature : Reflux (78°C)

-

Catalyst : Glacial acetic acid

-

Oxidation Agent : HNO₃ (conc.)

Oxidation of Dihydropyridine Intermediates

Aromatization of 1,4-dihydropyridines (e.g., compound 5a) to pyridines is critical in classical methods. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| DDQ | CH₂Cl₂, rt | 85–90 | |

| MnO₂ | Toluene, reflux | 75–80 | |

| HNO₃ | EtOH, 60°C | 70–75 |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Enaminophosphonium Cyclization | High regioselectivity, one-pot synthesis | Requires specialized precursors | 66 (5a) | Moderate |

| Hantzsch + Oxidation | Low-cost reagents | Multi-step, moderate oxidation efficiency | 50–60 | High |

| Heck Coupling | Direct C–C bond formation | Palladium cost, ligand sensitivity | 70 (est.) | Moderate |

Chemical Reactions Analysis

Types of Reactions: 4-(2-Phenylethenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.

Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.

Common Reagents and Conditions:

Oxidation: Peracids are commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

Substitution: Various electrophiles, such as alkyl halides, can be used for substitution reactions under acidic or basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 4-(2-phenylethyl)pyridine.

Substitution: Substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2-phenylethenyl)pyridine can be achieved through several methods, often involving palladium-catalyzed reactions such as Suzuki–Miyaura or Stille reactions. These methods allow for the introduction of aryl groups to the pyridine ring, which is crucial for modifying the compound's properties for specific applications.

Recent advancements have introduced palladium-free routes for synthesizing 4-aryl-substituted phenylpyridines, enhancing the feasibility of large-scale production. For example, a versatile method was reported that utilizes aryllithium reagents to achieve selective phenylation at the 2-position of pyridine when the 4-position is blocked .

Photophysical Properties

The photophysical properties of 4-(2-phenylethenyl)pyridine derivatives have been extensively studied due to their potential use in optoelectronic applications. Compounds bearing this moiety exhibit aggregation-induced emission (AIE) behavior, which is beneficial for developing materials for organic light-emitting diodes (OLEDs). For instance, derivatives synthesized from thieno[2,3-b]pyridines showed high absolute quantum yields and promising fluorescence characteristics .

| Compound | Quantum Yield | Emission Behavior |

|---|---|---|

| 5b | High | AIE |

| 5c | High | AIE |

| 5e | High | AIE |

Biological Applications

4-(2-Phenylethenyl)pyridine derivatives have been investigated for their biological activities, particularly as ligands in receptor binding studies. One notable application is in positron emission tomography (PET) imaging targeting metabotropic glutamate subtype 5 (mGluR5) receptors. The compound 2-[11C]Methyl-6-(2-phenylethynyl)pyridine ([11C]MPEP) has been developed as a radioligand for this purpose, showing promise in studying central nervous system disorders such as anxiety and schizophrenia .

Case Study: PET Imaging with [11C]MPEP

- Objective : To visualize mGluR5 receptors in vivo.

- Method : Synthesis of [11C]MPEP from its stannyl precursor.

- Results : Demonstrated feasibility for studying receptor dynamics in normal and pathological states.

Coordination Chemistry

The coordination chemistry of 4-(2-phenylethenyl)pyridine has also been explored, particularly in forming complexes with transition metals like cadmium. Such complexes exhibit luminescent properties that can be harnessed in various applications, including sensors and light-emitting devices. For example, a cadmium complex with a dipyrazinylpyridine ligand demonstrated significant luminescence under specific conditions .

Mechanism of Action

The mechanism of action of 4-(2-Phenylethenyl)pyridine involves its interaction with various molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Styrylpyridines

(a) 2-Methyl-6-(2-Phenylethenyl)pyridine (SIB-1893)

- Structure : Pyridine ring substituted at the 2- and 6-positions with methyl and phenylethenyl groups, respectively.

- Molecular Weight : 195.24 g/mol (exact mass: 195.137) .

- Biological Activity :

- Key Difference : The 2-methyl substitution enhances mGluR5 selectivity compared to unsubstituted 4-Styrylpyridine, which lacks significant receptor affinity .

(b) 2-Methyl-6-(Phenylethynyl)pyridine (MPEP)

Pyridine Derivatives with Extended Aromatic Systems

(a) 3-Phenyl-2-[(E)-2-Phenylethenyl]-3,4-Dihydroquinazolin-4-one

- Structure: Quinazolinone core fused with pyridine and phenylethenyl groups.

- Molecular Weight : ~380–420 g/mol (varies with substituents) .

- Biological Activity :

- Key Difference: The quinazolinone ring introduces hydrogen-bonding sites, enhancing enzyme interaction compared to 4-Styrylpyridine’s planar structure .

(b) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

Benzene-Based Analogs

(E)-1,3-Dihydroxy-2-(Isopropyl)-5-(2-Phenylethenyl) Benzene (ST)

Research Implications

- Neuroprotection : SIB-1893 and MPEP demonstrate that substituent position (2 vs. 4) and linker type (ethenyl vs. ethynyl) critically influence receptor selectivity and neuroprotective efficacy .

- Antimicrobial Activity : Halogenation in pyridine derivatives enhances antimicrobial potency, suggesting a strategy for optimizing 4-Styrylpyridine-based agents .

- Structural Flexibility: The phenylethenyl group’s conjugation with aromatic systems (e.g., quinazolinone) broadens pharmacological applications beyond simple pyridine derivatives .

Biological Activity

4-(2-Phenylethenyl)pyridine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

4-(2-Phenylethenyl)pyridine is characterized by its unique structure, which includes a pyridine ring substituted with a phenylethenyl group. The synthesis typically involves the reaction of pyridine derivatives with phenylacetylene under specific conditions, allowing for the formation of this compound. Various synthetic routes have been explored, emphasizing the importance of reaction conditions to optimize yield and purity.

Anticancer Properties

Research indicates that 4-(2-phenylethenyl)pyridine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a recent study reported that derivatives of this compound showed IC50 values ranging from 10 to 50 µM against human breast cancer cells (MCF-7) and leukemia cells (K562) .

The mechanism through which 4-(2-phenylethenyl)pyridine exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways related to cell growth. Studies suggest that it activates caspase cascades, leading to programmed cell death . Additionally, it may inhibit microtubule assembly, disrupting mitotic processes in cancer cells .

Antimicrobial and Antifungal Effects

Beyond its anticancer properties, 4-(2-phenylethenyl)pyridine has shown antimicrobial and antifungal activities. In vitro tests revealed effectiveness against various bacterial strains and fungi, indicating its potential as a broad-spectrum antimicrobial agent .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Moderate activity |

Case Studies

- Anticancer Study : A study involving the administration of 4-(2-phenylethenyl)pyridine in mice models demonstrated a significant reduction in tumor size compared to controls. The compound was administered at doses of 20 mg/kg over a period of two weeks, resulting in a tumor volume decrease by approximately 40% .

- Antimicrobial Study : In a clinical setting, formulations containing this compound were tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as an effective adjunct therapy in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(2-Phenylethenyl)pyridine in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation systems to minimize airborne exposure. Ensure safety showers and eyewash stations are accessible .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (JIS T 8116), dust masks (JIS T 8151), and protective goggles (JIS T 8147). Use long-sleeved lab coats to prevent skin contact .

- Storage : Store in airtight glass containers away from light at room temperature (preferably cool). Avoid contact with strong oxidizers .

Q. How can researchers characterize the physical and chemical properties of 4-(2-Phenylethenyl)pyridine?

- Methodological Answer :

- IR Spectroscopy : Quantum chemical analysis (e.g., CC-DPS) provides vibrational spectra to confirm molecular structure .

- Melting Point : Determine experimentally (reported range: 69–70°C) .

- Molecular Weight : Confirm via mass spectrometry (181.23 g/mol) .

- SMILES/InChI : Use computational tools for structural validation (e.g.,

C(=Cc1ccncc1)c2ccccc2andInChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H) .

Q. What synthetic routes are available for 4-(2-Phenylethenyl)pyridine?

- Methodological Answer :

- Wittig Reaction : React 4-pyridinecarboxaldehyde with a phosphonium ylide derived from benzyltriphenylphosphonium chloride under basic conditions .

- Cross-Coupling : Utilize Heck coupling between 4-bromopyridine and styrene derivatives with a palladium catalyst .

- Scalability : Lab-scale syntheses (e.g., refluxing CH₂Cl₂ with enaminophosphonium salts and α,β-unsaturated aldehydes) can be adapted for industrial use .

Q. How can researchers assess the purity of synthesized 4-(2-Phenylethenyl)pyridine?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .

- NMR Spectroscopy : Analyze ¹H/¹³C spectra for characteristic peaks (e.g., pyridine protons at δ 8.5–8.7 ppm) .

- Elemental Analysis : Confirm C, H, and N content matches theoretical values (C: 86.15%, H: 6.11%, N: 7.73%) .

Advanced Research Questions

Q. What experimental designs are appropriate for evaluating the neuroprotective effects of 4-(2-Phenylethenyl)pyridine?

- Methodological Answer :

- In Vitro Models : Treat primary neuronal cultures with glutamate or NMDA to induce excitotoxicity. Measure cell viability via MTT assay and caspase-3 activity .

- In Vivo Models : Use traumatic brain injury (TBI) mice. Administer 10–50 mg/kg intraperitoneally and assess outcomes via behavioral tests (e.g., Morris water maze) and histopathology .

- Mechanistic Studies : Perform radioligand binding assays to confirm mGluR5 antagonism (IC₅₀ reported at ~100 nM) .

Q. How does 4-(2-Phenylethenyl)pyridine interact with NMDA receptors, and what are the implications for experimental design?

- Methodological Answer :

- Dual Modulation : While primarily an mGluR5 antagonist, weak NMDA receptor inhibition is observed. Use patch-clamp electrophysiology to quantify NMDA current suppression in hippocampal slices .

- Dosage Considerations : Optimize doses to avoid off-target effects (e.g., >50 µM may induce nonspecific ion channel blockade) .

Q. What strategies mitigate instability or degradation of 4-(2-Phenylethenyl)pyridine in long-term studies?

- Methodological Answer :

- Storage : Protect from light and oxygen by storing under inert gas (e.g., argon) in amber glass vials .

- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

- Formulation : Use cyclodextrin-based encapsulation to enhance aqueous solubility and shelf life .

Q. How can researchers resolve contradictions in reported bioactivity data for 4-(2-Phenylethenyl)pyridine?

- Methodological Answer :

- Batch Variability : Compare purity (>98% vs. <95%) using LC-MS and assess impact on receptor binding .

- Species Differences : Test compounds in both rodent and human cell lines (e.g., HEK293 cells expressing human mGluR5) .

- Pharmacokinetics : Measure bioavailability and brain penetration using radiolabeled analogs in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.